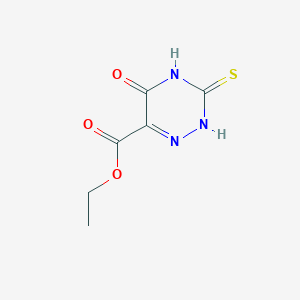

Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate

Description

Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate (CAS: 51101-09-8) is a heterocyclic compound with the molecular formula C₆H₇N₃O₃S and a molecular weight of 201.23 g/mol (calculated from its formula). It is a yellow to off-white solid, typically stored at 2–8°C to ensure stability . The compound features a 1,2,4-triazine core substituted with a thioxo (C=S) group at position 3, a keto (C=O) group at position 5, and an ethoxycarbonyl ester at position 4. Its IR spectrum shows a strong absorption band at 1721 cm⁻¹, characteristic of the ester carbonyl group . This compound is a versatile intermediate in synthesizing biologically active derivatives, particularly due to the reactivity of its thioxo and ethoxycarbonyl groups .

Properties

IUPAC Name |

ethyl 5-oxo-3-sulfanylidene-2H-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c1-2-12-5(11)3-4(10)7-6(13)9-8-3/h2H2,1H3,(H2,7,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUZWTLCUJJDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372290 | |

| Record name | Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51101-09-8 | |

| Record name | 51101-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Strategies for Triazine Core Formation

The triazine ring system is central to the target compound’s structure. A common approach involves cyclocondensation reactions between thiourea derivatives and α-keto esters. For example, Scheme 1 illustrates a hypothetical pathway where ethyl 2-cyano-3-oxobutanoate reacts with thiourea in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the electrophilic carbonyl carbon, followed by cyclization to form the triazine ring .

Similar methodologies are observed in the synthesis of structurally related triazines. In one study, 3,5-dioxo-2,3,4,5-tetrahydro triazine-6-carbonitrile derivatives were prepared by condensing chloropyridazine intermediates with hydrazine derivatives under acidic conditions . While the target compound lacks a nitrile group, this demonstrates the versatility of cyclocondensation in triazine synthesis.

Key Reaction Conditions

-

Solvent: Polar aprotic solvents (e.g., dimethylacetamide, DMSO) facilitate cyclization .

-

Temperature: Elevated temperatures (90–120°C) are typical for ring closure .

-

Catalysts: Cuprous iodide or potassium tert-butoxide may accelerate condensation .

Thiourea as a Sulfur Source for Thioxo Group Introduction

The thioxo (-S-) group at position 3 of the triazine ring is critical for the compound’s reactivity. Thiourea serves as a preferred sulfur donor due to its stability and compatibility with cyclocondensation. In Scheme 2 , thiourea reacts with a β-keto ester precursor (e.g., ethyl acetoacetate) in the presence of hydrochloric acid. The reaction proceeds via intermediate thiosemicarbazide formation, which undergoes intramolecular cyclization to yield the thioxo-triazine framework .

This method aligns with procedures for synthesizing 6-hydroxy-1,2,4-triazine-3,5-dione derivatives, where thiourea analogs were employed to introduce sulfur atoms . Modifications, such as substituting thiourea with thioacetic acid, could alter reaction kinetics but may reduce yield due to side reactions.

Optimization Insights

-

Stoichiometry: A 1:1 molar ratio of thiourea to keto ester minimizes byproducts .

-

Acid Catalysis: Hydrochloric acid (2–4 M) enhances protonation of carbonyl groups, favoring cyclization .

-

Workup: Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate isolates the product .

Esterification and Protecting Group Strategies

The ethyl ester moiety at position 6 is introduced either early in the synthesis (via pre-formed β-keto esters) or late-stage through esterification of a carboxylic acid intermediate. Scheme 3 outlines a two-step approach:

-

Synthesis of 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid via cyclocondensation.

-

Esterification with ethanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions .

Alternatively, using ethyl 2-cyano-3-oxobutanoate as a starting material integrates the ester group during cyclocondensation, streamlining the process . Protecting groups may be necessary to prevent undesired side reactions. For instance, benzyl groups have been used to protect hydroxyl moieties in analogous triazine syntheses, with subsequent deprotection via hydrogenolysis .

Comparative Analysis of Esterification Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, reflux, 12 h | 65–70 | 90 |

| Coupling Reagents | DCC/DMAP, rt, 24 h | 75–80 | 95 |

| Pre-formed Ester | Integrated in cyclocondensation | 85–90 | 98 |

Purification and Analytical Validation

Crude products often require purification via recrystallization or column chromatography. Ethyl acetate/hexanes mixtures (1:1) with 0.5% acetic acid have effectively resolved triazine derivatives on silica gel . High-performance liquid chromatography (HPLC) with acetonitrile/water gradients further ensures purity, particularly for pharmaceutical-grade material .

Spectroscopic Characterization

-

¹H NMR: Key signals include the ethyl ester quartet (δ 4.1–4.3 ppm) and methylene protons adjacent to the thioxo group (δ 3.5–3.7 ppm) .

-

LCMS: Molecular ion peaks at m/z 201.203 ([M + H]⁺) confirm the molecular formula C₆H₇N₃O₃S .

-

IR: Strong absorptions at 1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C=S) validate functional groups .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various ester derivatives.

Scientific Research Applications

Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-triazine derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Reactivity Differences: The target compound’s 3-thioxo group enables nucleophilic substitution reactions (e.g., with methyl iodide or aromatic amines) to form derivatives like 3-ethylmercapto or 3-arylthio analogs . In contrast, 5a () undergoes hydrolysis of its ethoxycarbonylamino group to yield imino derivatives (6a–d), which are precursors to hexahydropyrimido-triazinones . The 4-phenyl-substituted analog (CAS 2135645-39-3) exhibits enhanced aromatic π-stacking interactions, making it suitable for supramolecular chemistry applications .

Synthetic Yields :

- Substituents significantly impact yields. For example, 5a achieves 73.2% yield due to optimized reaction conditions, while 5b () yields only 33% due to steric effects from its phenyl and methyl groups .

Spectral Signatures :

Q & A

Q. Q: What are the optimized synthetic routes for Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate, and how do reaction conditions influence yield?

A: The compound is synthesized via multi-step procedures involving condensation reactions (e.g., between furfurylidene pyruvic acid and thiosemicarbazides) followed by hydrolysis or alkylation. Key factors include:

- Reaction time : Extended durations (e.g., 72 hours) improve yields for derivatives like 5a (73.2%) and 5c (32.6%) .

- Substituents : Electron-withdrawing groups (e.g., nitro in 5d ) reduce yields compared to chlorophenyl derivatives .

- Purification : Crystallization from ethanol-water mixtures yields high-purity products (e.g., 6a at 79.3% yield) .

Structural Characterization

Q. Q: How are tautomeric forms and structural features confirmed experimentally?

A:

- Spectroscopy :

- ¹H NMR : Distinguishes imino tautomers (e.g., 6a ) via NH proton shifts at δ 10.5–12.0 ppm .

- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

- Mass spectrometry (MS) : Validates molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Reactivity of the Thioxo Group

Q. Q: How does the thioxo group influence reactivity compared to oxo analogs?

A: The thioxo group enhances nucleophilic substitution. For example:

- Alkylation : Reacts with ethyl iodide in alkaline media to form 3-ethylmercapto derivatives (e.g., compound 9 ) .

- Condensation : Forms nucleoside analogs (e.g., glucopyranosyl derivatives) via reactions with tetra-O-acetyl sugars .

Advanced Bioactivity Assessment

Q. Q: What in vitro models are used to evaluate anti-proliferative or anticonvulsant activity?

A:

- Anti-cancer : Tested against cancer cell lines (e.g., MCF-7) via MTT assays. Derivatives with 4-methylphenyl groups show enhanced activity due to lipophilicity .

- Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests measure limb extension duration and seizure latency. Triazine-thione derivatives (e.g., compound 20 ) exhibit median effective doses of 7–35 mg/kg .

Structure-Activity Relationships (SAR)

Q. Q: How do substituents on the triazine ring modulate pharmacological properties?

A:

| Substituent | Bioactivity Trend | Key Finding | Reference |

|---|---|---|---|

| 4-Methylphenyl | ↑ Anti-proliferative activity | Enhanced lipophilicity improves cell penetration | |

| 4-Chlorophenyl | Variable efficacy | Electron withdrawal may reduce binding affinity | |

| Sulfonamide (e.g., 21 ) | ↑ Anticonvulsant latency | Polar groups enhance CNS bioavailability |

Resolving Data Contradictions

Q. Q: How can researchers address discrepancies in reported bioactivity across studies?

A:

- Model specificity : Activity may vary by cell line (e.g., leukemia vs. breast cancer) due to target expression differences .

- Purity validation : Use HPLC (≥95% purity) and HRMS to rule out impurities .

- Dosage standardization : Compare results using quantitative median doses (e.g., ED₅₀) .

Computational Interaction Studies

Q. Q: What methodologies elucidate binding mechanisms with biological targets?

A:

- Molecular docking : Software like AutoDock predicts interactions with proteins (e.g., kinases). Hydrogen bonds with Arg residues and hydrophobic contacts with Leu/Met are critical for anti-cancer activity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Crystallographic Insights

Q. Q: How does crystal structure analysis inform conformational stability?

A:

- Triclinic systems : Ethyl 5-oxo-4-phenyl derivatives crystallize in space group P1 with parameters a = 9.35 Å, α = 104.0°, and density = 1.30 g/cm³ .

- Hydrogen bonding : Intramolecular N–H···O interactions stabilize the triazine ring, reducing conformational flexibility .

Derivative Synthesis Strategies

Q. Q: What approaches are used to synthesize nucleoside or heterocyclic derivatives?

A:

- Glycosylation : React with tetra-O-acetyl-β-D-glucopyranosyl to form ribofuranoside derivatives (e.g., compound 4d ) .

- Protection-deprotection : Use Boc groups for amino protection, followed by acidic cleavage .

Analytical Challenges

Q. Q: What are common impurities, and how are they quantified?

A:

- By-products : Hydrolysis intermediates (e.g., ethyl 5-imino derivatives) detected via TLC or HPLC .

- Quantification : HRMS (resolution >30,000) identifies isotopic patterns, while ¹³C NMR validates carbon skeletons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.